Home > Products > Screening Compounds P136928 > Cervinomycin A1 triacetate
Cervinomycin A1 triacetate - 104015-33-0

Cervinomycin A1 triacetate

Catalog Number: EVT-1164631
CAS Number: 104015-33-0
Molecular Formula: C35H29NO12
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cervinomycin A1 triacetate originates from the Micromonospora genus, which is a prolific source of bioactive secondary metabolites. This genus has been extensively studied for its biosynthetic capabilities, particularly regarding antibiotics. The compound falls under the classification of polycyclic xanthones, which are characterized by their complex ring structures and significant pharmacological properties, including antibacterial and antifungal activities.

Synthesis Analysis

The synthesis of cervinomycin A1 triacetate involves several steps that can be complex due to the intricate nature of xanthone structures. The final synthetic route typically includes:

  1. Starting Material: The synthesis begins with cervinomycin A2, which can be reduced to yield cervinomycin A1.
  2. Reduction Step: A common method for this reduction involves using sodium borohydride (NaBH4) as the reducing agent.
  3. Acetylation: The resulting cervinomycin A1 can then undergo acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to produce cervinomycin A1 triacetate.
  4. Characterization: Each intermediate and final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

This synthetic pathway highlights the importance of both chemical transformations and purification techniques in producing high-quality pharmaceutical compounds.

Molecular Structure Analysis

Cervinomycin A1 triacetate features a complex molecular structure characterized by multiple fused rings typical of xanthones. Key structural features include:

  • Core Structure: The core xanthone structure consists of a fused benzopyranone system.
  • Functional Groups: The presence of acetyl groups enhances its solubility and biological activity.
  • Chirality: The compound exhibits chiral centers, contributing to its unique pharmacological properties.

The molecular formula for cervinomycin A1 triacetate is typically represented as C19H18O7C_{19}H_{18}O_7, indicating the presence of multiple hydroxyl and carbonyl functional groups that play crucial roles in its biological activity.

Chemical Reactions Analysis

Cervinomycin A1 triacetate participates in various chemical reactions that are significant for its biological function:

  1. Oxidation: Cervinomycin A1 can be oxidized to form cervinomycin A2, which has different antibacterial properties.
  2. Hydrolysis: Under certain conditions, the acetyl groups can be hydrolyzed back to hydroxyl groups, potentially altering the compound's activity.
  3. Reactivity with Biological Targets: The compound interacts with bacterial cell wall synthesis pathways, disrupting normal cellular functions.

These reactions are critical for understanding how cervinomycin A1 triacetate can be utilized in therapeutic applications.

Mechanism of Action

The mechanism of action of cervinomycin A1 triacetate primarily involves inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in peptidoglycan biosynthesis, leading to:

  • Cell Lysis: Inhibition results in weakened cell walls, causing bacterial lysis.
  • Antimicrobial Activity: Its efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus, underscores its potential as an antibiotic.

Research indicates that the compound's action may also involve interference with membrane integrity and function, further enhancing its antibacterial effects.

Physical and Chemical Properties Analysis

Cervinomycin A1 triacetate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic nature.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reports suggest a melting point range that indicates solid-state stability, crucial for formulation purposes.

These properties are essential for determining the appropriate conditions for storage and application in pharmaceutical formulations.

Applications

Cervinomycin A1 triacetate has several promising applications in scientific research and medicine:

  • Antibiotic Development: Its potent activity against resistant bacterial strains makes it a candidate for new antibiotic therapies.
  • Pharmacological Studies: Researchers investigate its mechanism to develop derivatives with enhanced efficacy or reduced toxicity.
  • Biosynthetic Research: Understanding its biosynthesis could lead to engineered production methods using microbial fermentation techniques.
Introduction to Cervinomycin A1 Triacetate

Discovery and Historical Context of Cervinomycin Derivatives

Cervinomycin A1 was first isolated in 1982 from the actinomycete Streptomyces cervinus, marking the identification of a novel class of antibiotics with potent activity against anaerobic bacteria. Initial studies characterized its unique structure and spectrum, highlighting efficacy against clinically significant anaerobes like Bacteroides fragilis and Clostridium species [1]. The discovery emerged during a period of intensified screening for natural products active against drug-resistant anaerobes, whose infections complicate abdominal surgeries, periodontal disease, and systemic abscesses. By 1986, researchers synthesized cervinomycin A1 triacetate through selective acetylation of the parent compound’s hydroxyl groups (–OH at C-4, C-6, and C-17), aiming to enhance bioavailability and antimicrobial potency [3]. This derivative represented a strategic effort to overcome solubility limitations of polycyclic xanthones while retaining their mechanistic action against resistant pathogens. Historical antimicrobial susceptibility testing during this era revealed rising resistance among anaerobes to penicillin (36–90% resistance in Bacteroides and Prevotella) and clindamycin (up to 50%), underscoring the need for novel agents like cervinomycin derivatives [6] [8].

Structural Classification as a Polycyclic Xanthone Antibiotic

Cervinomycin A1 triacetate belongs to the angular hexacyclic xanthone family, characterized by a highly oxygenated, fused ring system. Its core scaffold comprises six rings (A–F), including a xanthone chromophore (rings D–E–F) with a quinone-hydroquinone redox system essential for bioactivity. The parent compound, cervinomycin A1, features three free phenolic hydroxyl groups (–OH) at positions C-4, C-6, and C-17. Triacetylation modifies these groups into ester functionalities (–OC(O)CH₃), significantly altering the molecule’s physicochemical properties [2] [7]:

  • Molecular Formula: C₃₄H₂₅NO₁₂ (vs. C₂₈H₂₁NO₉ for cervinomycin A1)
  • Key Modifications: Acetylation at C-4, C-6, and C-17 hydroxyls, confirmed via NMR and mass spectrometry [3].
  • Stereochemistry: The A ring (oxazolidine) retains its S-configuration at C-2' post-acetylation, critical for target interaction.

Table 1: Structural Comparison of Cervinomycin A1 and Its Triacetate Derivative

FeatureCervinomycin A1Cervinomycin A1 Triacetate
Molecular Weight491.5 g/mol639.6 g/mol
SolubilityLow in polar solventsEnhanced in organic solvents
Functional GroupsThree phenolic –OHThree acetate esters
Redox SitesHydroquinone (E ring)Identical, but masked

The acetyl groups introduce steric bulk and reduce hydrogen-bonding capacity, enhancing membrane permeability. Total synthesis of cervinomycin A1 and A2 in 1994 confirmed the structural framework and enabled derivative production [4]. Biosynthetically, it derives from a type II polyketide synthase pathway, incorporating acetate and malonate units, with serine contributing to the oxazolidine ring (A ring) [7].

Significance in Antimicrobial Research Against Anaerobic Pathogens

Cervinomycin A1 triacetate exhibits potent bactericidal activity against Gram-positive anaerobes and mycoplasmas by disrupting cytoplasmic membrane integrity. Its mechanism, elucidated in Staphylococcus aureus models, involves interaction with phospholipids, leading to potassium ion leakage and impaired macromolecule synthesis (DNA, RNA, protein, and cell wall precursors) [3]:

  • Membrane Disruption: Triacetylcervinomycin A1 binds phospholipids, causing rapid efflux of UV₂₆₀-absorbing materials, amino acids, and K⁺ ions from protoplasts and resting cells.
  • Growth Phase Specificity: It inhibits growth only when added at inoculation (MIC: 1.0 μg/mL), not during logarithmic phase, indicating action on nascent cell membranes.
  • Resistance Mitigation: Activity persists against anaerobes resistant to β-lactams (e.g., penicillin resistance in 36% of Prevotella spp.) and clindamycin (resistance in 24–50% of GPACs) [6] [8].

Table 2: Antimicrobial Spectrum of Cervinomycin A1 Triacetate Against Anaerobes

Pathogen GroupRepresentative SpeciesActivity (MIC Range)
Bacteroides spp.Bacteroides fragilis≤1.0 μg/mL
ClostridiaClostridium perfringens≤0.5 μg/mL
Gram-positive cocciPeptoniphilus spp.0.25–1.0 μg/mL
MycoplasmaMycoplasma pneumoniae≤0.12 μg/mL

Its efficacy against multidrug-resistant anaerobes, including metronidazole-resistant strains (emerging in 12% of Prevotella isolates), positions it as a template for next-generation antibiotics [6] [8]. Recent derivatives (cervinomycins B1–4, C1–4) show expanded cytotoxicity and antibacterial profiles, validating ongoing interest in polycyclic xanthones for combating resistant infections [5] [7].

Properties

CAS Number

104015-33-0

Product Name

Cervinomycin A1 triacetate

IUPAC Name

(3,29-diacetyloxy-23,24-dimethoxy-10-methyl-5,27-dioxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,18,21,23,25,28-decaen-18-yl) acetate

Molecular Formula

C35H29NO12

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C35H29NO12/c1-15(37)45-30-20-8-7-18-11-19-14-35(4)36(9-10-44-35)34(41)26(19)31(46-16(2)38)25(18)27(20)32(47-17(3)39)28-29(40)21-12-23(42-5)24(43-6)13-22(21)48-33(28)30/h7-8,11-13H,9-10,14H2,1-6H3

InChI Key

DXKVVOOSWPPRHD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC

Synonyms

cervinomycin A1 triacetate

Canonical SMILES

CC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.